molecular formula C15H18N2O2 B8348192 N-(3-Pyridyl-methyl)-o-methoxy-phenoxyethylamine

N-(3-Pyridyl-methyl)-o-methoxy-phenoxyethylamine

Cat. No. B8348192
M. Wt: 258.32 g/mol
InChI Key: OIPAJVKTPPMTTF-UHFFFAOYSA-N
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Patent
US04054662

Procedure details

10 g (0.06 mol) o-Methoxy-phenoxyethylamine were mixed with 6.4 g (0.06 mol) pyridine-3-aldehyde, heated to 105° C and kept at this temperature for 3 hours. The cooled mixture was dissolved in 400 ml methanol. The solution was cooled to 5° C and 5.7 g (0.15 mol) sodium borohydride added in small portions. The mixture was stirred for half an hour at room temperature and then refluxed for 6 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][NH2:8].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1.[BH4-].[Na+]>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][NH:8][CH2:7][CH2:6][O:5][C:4]2[CH:9]=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(OCCN)C=CC=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=CC(=CC=C1)CNCCOC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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